molecular formula C23H21N3O7 B449578 methyl 6-amino-5-cyano-4-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-4H-pyran-3-carboxylate

methyl 6-amino-5-cyano-4-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B449578
M. Wt: 451.4g/mol
InChI Key: AQIMIKHBSBFWRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-amino-5-cyano-4-[4-({4-nitrobenzyl}oxy)-3-methoxyphenyl]-2-methyl-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes a pyran ring, amino, cyano, and nitrobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-5-cyano-4-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-4H-pyran-3-carboxylate typically involves multi-component reactions. One common method is the one-pot four-component condensation reaction. This involves the reaction of dimethyl acetylenedicarboxylate, hydrazine hydrate, malononitrile, and aldehydes in an aqueous medium, often using CeO2 nanoparticles as a catalyst . This method is environmentally benign and offers high yields.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-cyano-4-[4-({4-nitrobenzyl}oxy)-3-methoxyphenyl]-2-methyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrobenzyl group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield various substituted pyran derivatives.

Scientific Research Applications

Methyl 6-amino-5-cyano-4-[4-({4-nitrobenzyl}oxy)-3-methoxyphenyl]-2-methyl-4H-pyran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-amino-5-cyano-4-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-4H-pyran-3-carboxylate involves its interaction with molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-amino-5-cyano-4-[4-({4-nitrobenzyl}oxy)-3-methoxyphenyl]-2-methyl-4H-pyran-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C23H21N3O7

Molecular Weight

451.4g/mol

IUPAC Name

methyl 6-amino-5-cyano-4-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]-2-methyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C23H21N3O7/c1-13-20(23(27)31-3)21(17(11-24)22(25)33-13)15-6-9-18(19(10-15)30-2)32-12-14-4-7-16(8-5-14)26(28)29/h4-10,21H,12,25H2,1-3H3

InChI Key

AQIMIKHBSBFWRP-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])OC)C(=O)OC

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])OC)C(=O)OC

Origin of Product

United States

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